2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methyl-N-phenylacetamide
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Overview
Description
2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methyl-N-phenylacetamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound consists of a diverse arrangement of functional groups, including a methoxyphenyl group, pyrrole ring, triazole ring, sulfanyl group, and an acetamide moiety, contributing to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methyl-N-phenylacetamide typically involves a multi-step process:
Starting Materials: : The synthesis begins with the preparation of the core triazole ring structure through cyclization reactions involving appropriate hydrazine derivatives and nitriles.
Functional Group Introductions:
Formation of the Sulfanyl Linkage: : The crucial sulfanyl linkage is formed via thiolation reactions with suitable thiolating agents under controlled conditions.
Final Acetamide Formation: : The final step involves the formation of the acetamide moiety through an amidation reaction, typically using N-methyl-N-phenylacetamide and activating agents like carbodiimides.
Industrial Production Methods
While laboratory synthesis focuses on high-purity yields for research purposes, industrial production of this compound may employ similar synthetic routes with optimizations for scale-up. Advanced techniques such as continuous flow chemistry and catalytic processes are often utilized to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, primarily influenced by its functional groups:
Oxidation: : The methoxyphenyl group and sulfanyl linkage can undergo oxidation to form sulfoxides and sulfones.
Reduction: : The pyrrole and triazole rings can undergo reduction under specific conditions to yield corresponding dihydropyrrole and dihydrotriazole derivatives.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halogenating agents, alkylating agents, sulfonating agents.
Major Products
Oxidation Products: : Sulfoxides, sulfones.
Reduction Products: : Dihydropyrrole, dihydrotriazole derivatives.
Substitution Products: : Halogenated, alkylated, and sulfonated derivatives.
Scientific Research Applications
This compound finds extensive applications in various scientific domains:
Chemistry: : Utilized as a ligand in coordination chemistry and as a precursor in the synthesis of more complex organic molecules.
Biology: : Employed in biological assays to study enzyme inhibition and receptor binding due to its unique structural features.
Medicine: : Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: : Used in the development of specialty materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methyl-N-phenylacetamide exerts its effects depends on its interactions with specific molecular targets. It primarily acts through:
Binding to Enzymes: : Inhibiting enzyme activity by occupying active sites or altering enzyme conformation.
Receptor Modulation: : Interacting with cellular receptors to modulate signaling pathways.
Disruption of Cellular Processes: : Influencing cell cycle regulation and apoptosis through interaction with key cellular proteins.
Comparison with Similar Compounds
Several compounds share structural similarities with 2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methyl-N-phenylacetamide, including:
2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methylacetamide: : Lacks the phenyl group in the acetamide moiety.
2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methyl-N-phenylacetamide: : Features a chlorophenyl group instead of a methoxyphenyl group.
2-{[5-(2-hydroxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methyl-N-phenylacetamide: : Contains a hydroxyphenyl group in place of the methoxyphenyl group.
Properties
IUPAC Name |
2-[[5-(2-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-methyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2S/c1-25(17-10-4-3-5-11-17)20(28)16-30-22-24-23-21(27(22)26-14-8-9-15-26)18-12-6-7-13-19(18)29-2/h3-15H,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSEZMPSRKRPRPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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